molecular formula C8H8O3 B117786 4-Methylsalicylic acid CAS No. 50-85-1

4-Methylsalicylic acid

Cat. No. B117786
CAS RN: 50-85-1
M. Wt: 152.15 g/mol
InChI Key: NJESAXZANHETJV-UHFFFAOYSA-N
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Description

4-Methylsalicylic acid is an organic compound with the formula CH3C6H3(CO2H)(OH). It is a white solid that is soluble in basic water and in polar organic solvents. Its functional groups include a carboxylic acid and a phenol group .


Synthesis Analysis

4-Methylsalicylic acid can be prepared by hydroxylation of 4-methylbenzoic acid . The heteroleptic tris-cyclometalated iridium (III) complex with 4-methylsalicylic acid (Msal) was synthesized and characterized .


Molecular Structure Analysis

The molecular formula of 4-Methylsalicylic acid is C8H8O3. It has an average mass of 152.147 Da and a monoisotopic mass of 152.047348 Da .


Chemical Reactions Analysis

The compound has few applications. It can be prepared by hydroxylation of 4-methylbenzoic acid . To a suspension of 10 g (0.0651 mol) of 4-methylsalicylic acid in 150 mL of methanol was added 50 mL of ethereal hydrochloric acid. The reaction mixture was heated at 60° C. for 60 hours. The solvent was removed under vacuum.


Physical And Chemical Properties Analysis

4-Methylsalicylic acid is a white to greyish-beige powder . It has a melting point of 173-177 °C (lit.) and a boiling point of 234.6°C (rough estimate). It has a density of 1.2143 (rough estimate) and a refractive index of 1.4945 (estimate). It is soluble in water 10 g/L @ 20℃ .

Scientific Research Applications

Synthesis Applications

  • Esterification and Etherification : 4-Methylsalicylic acid has been used in the synthesis of 3-ethoxy-4-ethoxycarbonylphenylacetic acid through simultaneous esterification and etherification (Mi, 2006).
  • Schiff Bases Synthesis : Schiff bases derived from 4-methylsalicylic acid have been synthesized and evaluated for their potential as immunosuppressive agents, demonstrating the versatility of 4-methylsalicylic acid in medicinal chemistry (Yan et al., 2013).

Biochemical Research

  • Molecular Genetic Characterization : Research has involved the use of derivatives like 6-methylsalicylic acid for studying natural product biosynthesis, highlighting the utility of methylsalicylic acids in genetic and biochemical research (Guo et al., 2014).

Chemical Analysis and Detection

  • Electrochemical Detection : Modified electrodes with films derived from aminosalicylic acids, related to 4-methylsalicylic acid, have been explored for the electrochemical detection of substances like uric acid, showcasing the applicability in analytical chemistry (Cruz et al., 2017).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Derivatives of methylsalicylic acid, like 3-methylsalicylic acid, have been studied for their potential as corrosion inhibitors, indicating the relevance of these compounds in material science and engineering (Yang et al., 2018).

Spectrophotometric Applications

  • Spectrophotometric Determination : Salicylic acid derivatives, including methylsalicylates, have been utilized in solid phase spectrophotometric determination, highlighting their role in chemical analysis (Morosanova & Morosanova, 2015).

Antioxidant Properties

  • Singlet Oxygen Quenching : Studies on aminosalicylic acids, which include derivatives of 4-methylsalicylic acid, have explored their potential as antioxidants in the quenching of singlet molecular oxygen (Yppolito et al., 2002).

Stress Tolerance in Plants

  • Induction of Stress Tolerance : Research on salicylic acid and derivatives, including methylsalicylic acid, has shown their ability to induce multiple stress tolerance in plants, underscoring their significance in agricultural and botanical studies (Senaratna et al., 2004).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Salicylic acid and methyl salicylate are among the widely used topical salicylates namely for keratolytic and anti-inflammatory actions, respectively. The current review summarises both passive and active strategies, including emerging technologies employed to enhance skin permeation of these two salicylate compounds .

properties

IUPAC Name

2-hydroxy-4-methylbenzoic acid
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InChI

InChI=1S/C8H8O3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJESAXZANHETJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198166
Record name m-Cresotic acid
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Methylsalicylic acid

CAS RN

50-85-1
Record name 4-Methylsalicylic acid
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Record name 4-METHYLSALICYLIC ACID
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Record name 2-hydroxy-p-toluic acid
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Synthesis routes and methods I

Procedure details

Under nitrogen, 1.86 g (10.0 mmol) of 2-chloro-4-methylbenzoic acid was combined with 10 g of H2O. 1.11 g (15 mmol) of Ca(OH)2was then added. The mixture was heated at 85° C. under stirring for 60 min, remaining under a nitrogen atmosphere. Separately, 43 mg of CuBr and 94 mg of rac-trans-N,N′-dimethylcyclohexane-1,2-diamine (Ligand F) were combined with 1 mL deionized water under nitrogen. The resulting mixture was stirred under an air atmosphere until the CuBr was dissolved to give a blue solution. This solution was added to the stirred reaction mixture via syringe at 80° C. under nitrogen and stirred for 24 h at 80° C. After cooling to 25° C., the reaction mixture was acidified with 15% HCl, producing a white precipitate. The white precipitate was filtered and washed with water. After drying, a total of 1.45 g (9.5 mmol, 95% yield) of 2-hydroxy-4-methylbenzoic acid was collected. The purity was determined by 1H NMR to be >99%.
Quantity
1.86 g
Type
reactant
Reaction Step One
[Compound]
Name
Ca(OH)2was
Quantity
1.11 g
Type
reactant
Reaction Step Two
[Compound]
Name
CuBr
Quantity
43 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
CuBr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
10 g
Type
reactant
Reaction Step Eight
Quantity
94 mg
Type
catalyst
Reaction Step Nine

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylsalicylic acid
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Citations

For This Compound
315
Citations
R Yan, PG Liu, ZM Zhang, XY Fang, XW Zhang… - Medicinal Chemistry …, 2013 - Springer
… In the present study, 19 Schiff base derivatives derived from 4-methylsalicylic acid (4a–s) were … Firstly, esterification of 4-methylsalicylic acid 1 with ethanol and concentrated sulfuric acid …
Number of citations: 4 link.springer.com
JP Zhang, QX Chen, KK Song, JJ Xie - Food Chemistry, 2006 - Elsevier
… 4-methylsalicylic acid is the most potent inhibitor of the diphenolase of mushroom … 4-Methylsalicylic acid is the most potent inhibitor of the diphenolase of mushroom tyrosinase among …
Number of citations: 125 www.sciencedirect.com
A Mumtaz, K Saeed, A Mahmood, S Zaib, A Saeed… - Bioorganic …, 2020 - Elsevier
… 3,5-Dimethylpyrazole (11) and 1,3,4-oxadiazole (13) derivatives of 4-methylsalicylic acid were synthesized starting from the common precursor hydrazide (9) (Scheme 2). Condensation …
Number of citations: 9 www.sciencedirect.com
S Ayatollahi, D Kalnina, W Song, M Turks… - Radiation Physics and …, 2013 - Elsevier
… The 4-methylsalicylic acid spectrum (Fig. 4) followed the same pattern as 3-methylsalicylic … this series show generally similar transient spectra to 4-methylsalicylic acid spectrum. The 5-…
Number of citations: 13 www.sciencedirect.com
F Kasuya, K Igarashi, M Fukui - Biochemical pharmacology, 1996 - Elsevier
… Salicylic acid, 4-methylsalicylic acid, 2-hydroxynaphthoic acid, and 2-hydroxyoctanoic acid, … 4-Methylsalicylic acid was more potent than salicylic acid. The inhibitory carboxylic acids …
Number of citations: 23 www.sciencedirect.com
AN Bourns, J Buccini, GE Dunn… - Canadian Journal of …, 1968 - cdnsciencepub.com
… The decarboxylation of 4-methylsalicylic acid in dilute solutions of quinoline in nitrobenzene at 200 OC is first order with respect to the salicylic acid and first order with respect to …
Number of citations: 2 cdnsciencepub.com
L LI, Y Wu, L MA, P Fu - Nephrology Dialysis Transplantation, 2023 - academic.oup.com
… After finding it, two Acsm3 inhibitor (4Methylsalicylic acid and 2-hydroxyoctanoic acid) were … Administration of Acsm3 inhibitor (no matter 4-Methylsalicylic acid or 2-hydroxyoctanoic acid) …
Number of citations: 2 academic.oup.com
M Ceborska, K Kędra-Królik… - Crystal Growth & …, 2021 - ACS Publications
… Pyrimethamine, salicylic acid, 3-hydroxybenzoic acid, 4-hydroxybenzoic acid, 3-methylsalicylic acid, 4-methylsalicylic acid, and 5-methyl salicylic acid were purchased from Sigma- and …
Number of citations: 3 pubs.acs.org
RJ Light, G Vogel - Methods in enzymology, 1975 - Elsevier
… Salicylic acid, 2-methylbenzoic acid, 3-methylsalicylic acid, and 4-methylsalicylic acid show noncompetitive inhibition with K~'s in the range between 1 and 2 mM. Competitive inhibitors …
Number of citations: 13 www.sciencedirect.com
SI Lee, JA Okwako, SH Song, S Park… - 2023 IEEE 23rd …, 2023 - ieeexplore.ieee.org
… Three different types of salicylic acid derivatives namely 3-methylsalicylic acid (3-MSA), 4-methylsalicylic acid (4-MSA) and 5-methylsalicylic acid (5- MSA) were used to sensitize TiO 2 …
Number of citations: 0 ieeexplore.ieee.org

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